1,5-Hexadiene-2,3-diol
Description
Significance of Vicinal Diene-Diols as Versatile Synthetic Building Blocks
Vicinal diols, or glycols, are a fundamental functional group in organic chemistry. orgsyn.org Their presence in a molecule allows for a wide array of chemical transformations. They can be protected to mask their reactivity, oxidized to form dicarbonyl compounds, or undergo cleavage reactions to break carbon-carbon bonds. orgsyn.orgresearchgate.net When combined with other functionalities, such as the diene system in 1,5-hexadiene-2,3-diol, their synthetic utility is greatly expanded.
The diene-diol motif is particularly powerful. The hydroxyl groups can direct the stereochemical outcome of reactions on the nearby double bonds, and the entire structure can serve as a linchpin in complex synthesis, particularly in ring-closing metathesis (RCM) reactions to form cyclic ethers like dihydrofurans and dihydropyrans. researchgate.net Enantiomerically pure versions of these diols are highly sought-after as chiral building blocks for the asymmetric synthesis of natural products and pharmaceuticals. researchgate.netrsc.orgchemicalbook.com For instance, the C2-symmetric nature of enantiopure this compound has been exploited in the synthesis of targets such as aspicilin, cladospolide C, and the bis-tetrahydrofuran cores of annonaceous acetogenins. rsc.orgchemicalbook.com
Retrospective Analysis of this compound in Academic Literature
The synthesis of this compound has historical roots in fundamental organic reactions. An early method for its production involves the pinacolic reduction of acrolein, a classic reaction that couples two carbonyl-containing molecules to form a vicinal diol. sigmaaldrich.com Another related precursor, 1,5-hexadien-3-ol, can be synthesized via the Grignard reaction between allyl bromide and acrolein, highlighting the modular assembly of this structural framework from simple starting materials. orgsyn.org
In more contemporary literature, the focus has shifted from the synthesis of the racemic and meso mixture to the application of its enantiomerically pure forms. Since the 1990s, significant research has demonstrated the utility of molecules like (3R,4R)-1,5-hexadiene-3,4-diol as a readily available building block derived from the chiral pool (e.g., from D-mannitol). researchgate.net These chiral synthons have become invaluable in constructing complex stereochemical arrays in natural product synthesis. rsc.org
Structural Features and Stereochemical Considerations in this compound Systems
The chemical behavior and synthetic applications of this compound are intrinsically linked to its structure and stereochemistry. The molecule possesses two stereocenters at the C3 and C4 positions.
| Property | Value |
|---|---|
| CAS Number | 1069-23-4 |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Melting Point | 14-16 °C |
| Boiling Point | 125 °C at 45 mmHg |
| Density | 1.02 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.479 |
Data sourced from commercial suppliers. nih.gov
With two stereocenters, this compound can exist as a maximum of four stereoisomers. These are grouped into two pairs of enantiomers: (3R,4R) and (3S,4S), and (3R,4S) and (3S,4R).
Enantiomers are non-superimposable mirror images. The relationship between (3R,4R) and (3S,4S) is enantiomeric. acs.org
Diastereomers are stereoisomers that are not mirror images of each other. The relationship between the (3R,4R) isomer and the (3R,4S) isomer is diastereomeric. acs.org
Meso Compound : The (3R,4S) and (3S,4R) forms are identical due to an internal plane of symmetry, making this a meso compound. A meso compound is achiral despite having stereocenters.
Therefore, there are three distinct stereoisomers of this compound: a pair of enantiomers ((+)- and (-)- or (R,R) and (S,S)) and the meso form. Commercial availability is often as a mixture of the enantiomeric pair (racemic mixture, denoted as (±)) and the meso form. nih.gov
| Configuration | Stereochemical Classification | Relationship |
|---|---|---|
| (3R,4R) | Chiral | Enantiomers |
| (3S,4S) | Chiral | |
| (3R,4S) | Meso (Achiral) | Diastereomer to (3R,4R) and (3S,4S) |
The rotational preferences around the central C3-C4 bond in this compound are critical for understanding its reactivity. Theoretical studies using ab initio molecular orbital methods have shown that electrostatic interactions, rather than simple steric hindrance, are the dominant forces controlling the compound's conformation.
In acyclic diols, intramolecular hydrogen bonding between the two hydroxyl groups can stabilize a gauche conformation over an anti conformation. researchgate.net However, for this compound, the analysis is more complex due to the presence of the vinyl groups. Detailed computational studies have revealed several key interactions:
Oxygen Lone Pair Repulsion : A repulsive interaction between the lone pair electrons of the two oxygen atoms destabilizes conformations where they are close, favoring an anti arrangement of the two C-O bonds.
Oxygen/π-Bond Repulsion : A pseudo-1,3-diaxial repulsion between an oxygen atom and the π-system of the vinyl group destabilizes certain rotational isomers.
Oxygen/Vinyl Hydrogen Attraction : A stabilizing, attractive interaction exists between an oxygen lone pair and a vinyl hydrogen in a pseudo-1,3-diaxial arrangement.
These competing electronic effects lead to an exceptional conformational bias, where the molecule preferentially adopts a conformation with the C-O bonds eclipsed with the C=C double bonds. This defined, rigid-like conformation, dictated by subtle electrostatic forces, explains the high diastereofacial selectivity observed in reactions involving this diol and its derivatives.
Structure
2D Structure
3D Structure
Properties
CAS No. |
224294-66-0 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
hexa-1,5-diene-2,3-diol |
InChI |
InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3,6-8H,1-2,4H2 |
InChI Key |
PSTBYXSYWMQNJV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=C)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,5 Hexadiene 2,3 Diol and Its Derivatives
Stereoselective Synthesis of 1,5-Hexadiene-2,3-diol
Achieving control over the absolute and relative stereochemistry of the two hydroxyl groups is paramount in the synthesis of this compound. Both enantioselective and diastereoselective approaches have been developed to address this challenge.
Enantioselective Approaches
Enantioselective methods aim to produce one enantiomer of the diol in excess over the other, a crucial step for the synthesis of chiral molecules and pharmaceuticals.
Asymmetric Dihydroxylation of Dienic Substrates
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the hydroxylation to a specific face of the double bond. wikipedia.orgnih.gov The stoichiometric oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), regenerates the osmium catalyst, allowing it to be used in small, less toxic quantities. organic-chemistry.org
The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate. organic-chemistry.orgwikipedia.org Subsequent hydrolysis releases the chiral diol. wikipedia.org The choice of the chiral ligand dictates which enantiomer is formed. Commercially available reagent mixtures, known as AD-mix-α (containing the ligand (DHQ)₂PHAL) and AD-mix-β (containing the ligand (DHQD)₂PHAL), provide reliable access to either enantiomeric series of the diol product. organic-chemistry.orgwikipedia.org
In the case of a non-symmetric diene like 1,5-hexadiene (B165246), the Sharpless AD reaction can proceed at either of the two double bonds. Since the electronic environment of both terminal alkenes is identical, the reaction is expected to produce a mixture of this compound and 1,5-hexadiene-3,4-diol. However, for the purpose of this discussion, we will focus on the formation of the titular compound, this compound, which results from the dihydroxylation of one of the double bonds of 1,4-hexadiene (B1233536) or by analogy to the reactivity of 1,5-hexadiene. The facial selectivity is controlled by the AD-mix used.
| Reagent | Chiral Ligand | Expected Major Enantiomer |
|---|---|---|
| AD-mix-α | (DHQ)₂PHAL | (2R,3S)-1,5-Hexadiene-2,3-diol |
| AD-mix-β | (DHQD)₂PHAL | (2S,3R)-1,5-Hexadiene-2,3-diol |
Chemoenzymatic and Biocatalytic Transformations
Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and selective routes to target molecules. nih.gov For chiral diols like this compound, a common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. This approach utilizes enzymes, most commonly lipases, to selectively react with one enantiomer of the diol, allowing for the separation of the two. mdpi.com
In a typical kinetic resolution, the racemic diol (a 1:1 mixture of (2R,3S) and (2S,3R) enantiomers) is treated with an acylating agent in the presence of a lipase (B570770), such as Novozym 435. The enzyme catalyzes the acylation (e.g., acetylation) of one enantiomer at a much faster rate than the other. For instance, the lipase might selectively acylate the (2R,3S)-diol to form its corresponding monoacetate, leaving the (2S,3R)-diol largely unreacted. The resulting mixture of the monoacetate and the unreacted diol can then be separated chromatographically. This method provides access to both enantiomers of the diol, one in its original form and the other as an ester, which can be subsequently hydrolyzed.
This strategy is a powerful tool for accessing enantiopure compounds, leveraging the high stereoselectivity of enzymes to resolve racemic mixtures prepared by conventional chemical synthesis. mdpi.com
Diastereoselective Approaches
Diastereoselective synthesis aims to form one diastereomer in preference to others. In the context of this compound, this would involve controlling the relative stereochemistry to favor either the syn or anti arrangement of the hydroxyl groups. While direct diastereoselective dihydroxylation of 1,5-hexadiene is challenging to control without pre-existing stereocenters, substrate-controlled approaches using derivatives can be employed.
For example, a chiral auxiliary or a stereocenter already present in a precursor molecule can direct the facial approach of a dihydroxylating agent. An epoxidation followed by a stereospecific ring-opening can also be a viable route. A diastereoselective epoxidation of a homoallylic alcohol derived from a 1,5-diene could be achieved, followed by hydrolysis to yield the diol. The stereochemistry of the initial hydroxyl group would direct the epoxidation, leading to a specific diastereomer of the resulting epoxy alcohol, which upon hydrolysis gives a triol with a defined diastereomeric relationship between the hydroxyl groups. While not directly producing this compound, this illustrates the principle of diastereoselective synthesis in related systems. researcher.life
Metal-Catalyzed Synthetic Routes to this compound
Metal-catalyzed reactions offer powerful alternatives for constructing the carbon skeleton and introducing the diol functionality simultaneously.
Pinacolic Reduction Strategies Utilizing Metal Reductants
The pinacol (B44631) coupling reaction is a classic method for forming 1,2-diols through the reductive dimerization of two carbonyl compounds. wikipedia.org To synthesize this compound, the appropriate starting material is the α,β-unsaturated aldehyde, acrolein (propenal).
The reaction mechanism is initiated by a single-electron transfer from a reducing metal to the carbonyl group of acrolein, generating a ketyl radical anion. wikipedia.orgntu.edu.sg Two of these ketyl radicals then dimerize, forming a carbon-carbon bond between the original carbonyl carbons. organic-chemistry.org This creates a dianion intermediate which, upon aqueous workup, is protonated to yield the vicinal diol, this compound. wikipedia.org The reaction produces a mixture of diastereomers: the dl (racemic) pair and the meso compound. The ratio of these diastereomers is often influenced by the choice of metal reductant and the reaction conditions. mdpi.com A variety of metals have been employed for this transformation, including magnesium, aluminum, samarium, and indium. mdpi.comustc.edu.cn
| Metal Reductant System | Typical Solvent(s) | General Characteristics |
|---|---|---|
| Magnesium (Mg) | Aprotic (e.g., Benzene, THF) | Classic reagent; often forms a cyclic complex with the diolate. wikipedia.org |
| Aluminum (Al) | Water, often with an acid activator like oxalic acid. ustc.edu.cn | Low-cost and environmentally benign; can be performed in aqueous media. ustc.edu.cn |
| Samarium(II) Iodide (SmI₂) | THF | Powerful single-electron donor; often provides high diastereoselectivity. nih.gov |
| Indium (In) / InCl₃ | Aqueous media (e.g., EtOH/H₂O) | Tolerant to water and air; considered a "green" alternative. mdpi.com |
| Low-valent Titanium (e.g., TiCl₄/Zn) | THF | Highly effective; can be tuned for diastereoselectivity. nih.gov |
The stereochemical outcome of the pinacol coupling of α,β-unsaturated aldehydes like acrolein can be complex due to competing 1,2- and 1,4-addition pathways for dimerization, but the primary product remains the 1,2-diol.
Palladium-Mediated and Other Transition Metal Catalysis in C-C Bond Formation
Transition metal catalysis, particularly with palladium, offers powerful tools for the construction of the carbon skeleton of this compound. These methods are valued for their efficiency and selectivity in forming carbon-carbon bonds. researchgate.netlibretexts.org
Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. For instance, the palladium-catalyzed carbonylation of 1,3-dienes can produce various valuable compounds. nih.gov While direct synthesis of this compound via this method is not explicitly detailed, the principles can be applied. A potential strategy involves the palladium-catalyzed coupling of a C3 vinyl metallic species with a protected 3-carbon oxygenated fragment.
Furthermore, palladium(II)-catalyzed cycloisomerization of functionalized 1,5-hexadienes has been studied, indicating the utility of palladium in manipulating diene systems. sigmaaldrich.com While this specific reaction leads to cyclic products, the underlying principles of palladium's interaction with dienes are relevant.
Nickel-catalyzed hydroalkylation of 1,3-dienes with carbon nucleophiles is another atom-economical method for constructing allylic compounds, which could be adapted for the synthesis of the 1,5-hexadiene framework. researchgate.netsnnu.edu.cn
The following table summarizes some transition metal-catalyzed reactions that are relevant to the synthesis of diene and diol structures.
| Catalyst System | Reaction Type | Potential Application to this compound Synthesis |
| Palladium with dtbpx ligand | Alkoxycarbonylation of 1,3-dienes | Formation of a C6 diester precursor which can be reduced to the diol. nih.gov |
| Nickel/P(t-Bu)3 | Multicomponent coupling of ketones, dienes, and B2(pin)2 | A potential route to functionalized diols from diene starting materials. organic-chemistry.org |
| Rhodium catalysts | Enantioselective syn addition of bis(catecholato)diboron (B79384) to alkenes | Could be applied in a stepwise synthesis to introduce the diol functionality with stereocontrol. organic-chemistry.org |
Organometallic Reagents in Diol Synthesis (e.g., Grignard Reagents)
Organometallic reagents, such as Grignard reagents, are fundamental in the formation of carbon-carbon bonds and the synthesis of alcohols. mt.comyoutube.comfiveable.me The synthesis of 1,5-hexadiene can be achieved via a Grignard-type process involving the reaction of allyl chloride with magnesium. google.com
A plausible synthetic route to this compound using a Grignard reagent could involve the reaction of acrolein with an allylmagnesium halide. This would form the carbon skeleton and introduce one of the hydroxyl groups. Subsequent selective oxidation of the adjacent carbon would yield the desired vicinal diol.
Another approach involves the reaction of a Grignard reagent derived from a halo-diene with an aldehyde. google.com For example, a 2-(1,3-butadienyl)magnesium chloride could react with formaldehyde (B43269) to produce a dienol. This highlights the utility of Grignard reagents in constructing complex unsaturated alcohols.
The table below outlines a general scheme for the synthesis of dienols using Grignard reagents.
| Grignard Reagent | Carbonyl Compound | Resulting Dienol Structure | Reference |
| Allylmagnesium bromide | Acrolein | 1,5-Hexadien-3-ol (precursor to the diol) | General Grignard Reaction |
| 2-(1,3-Butadienyl)magnesium chloride | Formaldehyde | 2-Methylene-3-buten-1-ol | google.com |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org
Performing organic reactions in water or without a solvent is a key principle of green chemistry. Diels-Alder reactions, which form six-membered rings and can be a route to complex cyclic diols, have been shown to be accelerated in aqueous solutions due to enforced hydrophobic interactions. acs.org
For the synthesis of acyclic diols like this compound, iodine-catalyzed dioxygenation of alkenes in water with tert-butylhydroperoxide (TBHP) as the oxidant presents an environmentally friendly and efficient method for creating vicinal diols. organic-chemistry.org An electrochemical approach for the dihydroxylation of alkenes using only KBr and water as a sustainable hydroxyl source has also been developed. organic-chemistry.org
The development of sustainable catalytic systems is crucial for green chemistry. mdpi.com This includes the use of catalysts that are recyclable, operate under mild conditions, and minimize waste. lidsen.com For diol synthesis, heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused. For example, the hydrogenation of cyclic 1,3-diones to 1,3-diols has been successfully carried out using a commercial Ru/C catalyst. nih.govnih.govresearchgate.net While this produces a different type of diol, it demonstrates the potential of heterogeneous catalysis in diol production.
Metal-organic frameworks (MOFs) are also emerging as promising sustainable catalysts due to their high porosity and tunable nature, bridging the gap between homogeneous and heterogeneous catalysis. lidsen.com
Synthetic Access from Chiral Precursors (e.g., D-Mannitol)
Chiral precursors derived from natural sources, such as D-mannitol, provide an excellent starting point for the enantioselective synthesis of complex molecules. D-mannitol is a readily available and inexpensive sugar alcohol with C2 symmetry.
The synthesis of chiral diols from D-mannitol often involves a strategy of protection and deprotection of its hydroxyl groups. rsc.org For example, 1,2:5,6-di-O-isopropylidene-D-mannitol is a common intermediate where the terminal diols are protected, leaving the central hydroxyl groups available for further reaction. researchgate.netnih.gov Similarly, 1,2:5,6-di-O-cyclohexylidene-D-mannitol can be prepared and used as a precursor. orgsyn.orgresearchgate.net
A potential synthetic route to a chiral this compound from D-mannitol could involve the selective protection of the C1, C2, C5, and C6 hydroxyl groups, followed by oxidative cleavage of the C3-C4 bond to yield a protected dialdehyde (B1249045). A Wittig-type reaction on this dialdehyde could then introduce the terminal double bonds, and subsequent deprotection would yield the target diol.
The table below shows key intermediates derived from D-mannitol that are useful in chiral synthesis.
| D-Mannitol Derivative | Protecting Group | Application |
| 1,2:5,6-di-O-isopropylidene-D-mannitol | Isopropylidene | Precursor for chiral aldehydes and other synthons. researchgate.net |
| 1,2:5,6-di-O-cyclohexylidene-D-mannitol | Cyclohexylidene | Intermediate for the synthesis of chiral glyceraldehyde derivatives. orgsyn.org |
Cascade and Multicomponent Reactions Towards this compound Frameworks
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. 20.210.105 Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for building molecular complexity. mdpi.commdpi.com
The development of cascade reactions for the synthesis of this compound frameworks is an attractive goal. A palladium-catalyzed cascade reaction, for instance, could potentially assemble the diene structure from simpler starting materials in one pot. mdpi.com Organocatalytic cascade reactions have also been developed for the synthesis of various complex structures. mdpi.com
Radical-based multicomponent reactions are well-suited for the synthesis of complex molecules due to their high functional group tolerance. mdpi.com A strategy could be devised where radical addition to unsaturated compounds is used to construct the 1,5-hexadiene backbone, with subsequent steps to introduce the hydroxyl groups.
While a specific cascade or multicomponent reaction for the direct synthesis of this compound is not prominently reported, the principles of these powerful synthetic strategies hold great promise for future development in this area.
Synthetic Approaches to Substituted this compound Derivatives
The synthesis of substituted this compound derivatives, which are valuable building blocks in organic synthesis, can be achieved through various methodologies. These approaches often focus on the stereoselective construction of the diol and the introduction of a wide range of substituents on the carbon skeleton. Key strategies include the use of organometallic reagents, particularly through Barbier-type reactions and samarium(II) iodide-mediated couplings, which allow for the formation of the core structure with simultaneous introduction of functional groups.
One effective method involves the Barbier reaction, an organometallic reaction where an alkyl halide, a carbonyl compound, and a metal are reacted in a single step. This in-situ generation of the organometallic reagent is a key feature that distinguishes it from the Grignard reaction. wikipedia.org The Barbier reaction is particularly useful for the synthesis of substituted alcohols from carbonyl compounds and can be performed with various metals, including magnesium, zinc, indium, and samarium. wikipedia.org For instance, the reaction of an α,β-unsaturated aldehyde or ketone with an allylic halide in the presence of a suitable metal can lead to the formation of substituted this compound derivatives. The choice of metal and reaction conditions can influence the regioselectivity and stereoselectivity of the addition.
Samarium(II) iodide (SmI2), also known as Kagan's reagent, is a powerful and selective single-electron transfer agent that has found extensive application in the synthesis of complex organic molecules, including natural products. researchgate.netmdpi.comnih.govrsc.org SmI2-mediated reactions are known for their high chemoselectivity and ability to form carbon-carbon bonds under mild conditions. mdpi.com In the context of synthesizing substituted 1,5-hexadiene-2,3-diols, SmI2 can mediate the reductive coupling of two carbonyl compounds or the coupling of a carbonyl compound with an allylic or propargylic halide. These reactions often proceed with a high degree of stereocontrol, which is crucial for the synthesis of complex chiral molecules. mdpi.com
A notable application of these methods is in the synthesis of functionalized divinyl-1,2-diols. For example, the zinc-mediated Barbier reaction of propargylic bromides with aldehydes has been shown to produce allenic and propargylic alcohols with high selectivity. researchgate.netmdpi.com While not directly yielding 1,5-hexadiene-2,3-diols, these products are closely related and can potentially be converted to the desired diols. The regioselectivity of such reactions is highly dependent on the nature of the substrates, the metal used, and the solvent system. researchgate.net
The following table summarizes representative examples of synthetic approaches that can be adapted for the preparation of substituted this compound derivatives, based on analogous reactions reported in the literature.
| Reaction Type | Reactant 1 | Reactant 2 | Reagents and Conditions | Product Type | Key Features |
|---|---|---|---|---|---|
| Barbier Reaction | α,β-Unsaturated Aldehyde/Ketone | Allylic Halide | Mg, Zn, In, or Sm; Ether or THF | Substituted this compound | In-situ generation of organometallic reagent; mild reaction conditions. wikipedia.org |
| Samarium(II) Iodide-Mediated Coupling | Dienyl Aldehyde/Ketone | Allylic Halide | SmI2, THF | Substituted this compound | High chemoselectivity and stereoselectivity; tolerance of various functional groups. mdpi.comnih.gov |
| Zinc-Mediated Barbier-type Reaction | Butanal | Propargylic Bromide | Zn powder, THF/aq. NH4Cl | Allenic/Propargylic Alcohols | High regioselectivity depending on the substitution pattern of the propargylic bromide. researchgate.netmdpi.com |
These methodologies provide a versatile toolkit for the synthesis of a diverse range of substituted this compound derivatives, enabling the introduction of various functional groups and control over the stereochemical outcome of the reaction.
Elucidation of Reactivity and Mechanistic Pathways of 1,5 Hexadiene 2,3 Diol
Cycloaddition Reactions of the Diene Moiety
Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. In the case of 1,5-hexadiene-2,3-diol, the two double bonds are the primary sites for such transformations.
The Diels-Alder reaction is a powerful and widely utilized method for the synthesis of six-membered rings. wikipedia.org It is a concerted, pericyclic reaction classified as a thermally allowed [4+2] cycloaddition. wikipedia.orglibretexts.org The archetypal reaction occurs between a conjugated diene (a system with four π-electrons) and a dienophile (a system with two π-electrons), such as a substituted alkene or alkyne, to form a substituted cyclohexene (B86901) derivative. wikipedia.orglibretexts.orgmasterorganicchemistry.com
The key requirement for the diene component is the presence of a conjugated 1,3-diene system, which must be able to adopt an s-cis conformation for the reaction to proceed. masterorganicchemistry.com this compound is a non-conjugated diene, as its two double bonds are separated by two single bonds. Consequently, the parent molecule is not a suitable diene substrate for the standard intermolecular Diels-Alder reaction. The reaction's mechanism involves a cyclic transition state where two new carbon-carbon sigma bonds are formed simultaneously from the π-electrons of the diene and dienophile. wikipedia.orgmasterorganicchemistry.com
While the 1,5-diene scaffold itself does not participate in the classic Diels-Alder reaction, intramolecular variants are known for related systems, though they require specific structural constraints to bring the diene and dienophile moieties into proximity.
A significant cycloaddition pathway for 1,5-dienes involves oxidation with transition-metal oxo-species, particularly Ruthenium Tetroxide (RuO₄). nih.govnih.gov This reaction provides a direct and stereoselective method for synthesizing substituted tetrahydrofurandiols (THF-diols), which are structural motifs present in many bioactive natural products. researchgate.netresearchgate.net The reaction is mechanistically distinct from the Diels-Alder reaction and is classified as an oxidative [3+2] cycloaddition. nih.govresearchgate.net
The proposed mechanism proceeds through several steps:
Initial Oxidation: The reaction begins with a [3+2] cycloaddition of RuO₄ to one of the double bonds of the 1,5-diene, forming a ruthenium(VI) diester intermediate. nih.govresearchgate.net
Intramolecular Cyclization: This intermediate then undergoes a subsequent intramolecular conversion involving the second double bond, which forms the tetrahydrofuran (B95107) ring. researchgate.net This step is also a cis-selective [3+2] cycloaddition, where the molecule often assumes a chair-like conformation in the transition state. nih.gov
Hydrolysis: The resulting cyclic ruthenate ester is hydrolyzed to release the final THF-diol product and regenerate the ruthenium catalyst. nih.gov
This oxidative cyclization is highly valuable as it can generate up to four stereogenic centers in a single, controlled transformation. nih.gov The stereoselectivity is a key feature, with the reaction typically proceeding via syn-oxygen addition to both double bonds. researchgate.net
Table 1: Research Findings on RuO₄-Catalyzed Oxidative Cyclization of 1,5-Dienes
| Feature | Description | Source |
| Reaction Type | Oxidative [3+2] Cycloaddition | nih.govresearchgate.net |
| Reagent | Ruthenium Tetroxide (RuO₄), often with a co-oxidant (e.g., NaIO₄) | nih.gov |
| Substrate | 1,5-Diene | nih.govresearchgate.net |
| Product | 2,5-dihydroxyalkyl-substituted tetrahydrofuran-diols (THF-diols) | nih.gov |
| Key Intermediate | Ruthenium(VI) diester | nih.govresearchgate.net |
| Stereoselectivity | High, typically forms cis-THF-diols via syn-addition | nih.govresearchgate.net |
| Significance | Forms up to four stereogenic centers in one step; useful for natural product synthesis | nih.govresearchgate.net |
Pericyclic and Sigmatropic Rearrangements Involving the 1,5-Hexadiene (B165246) Scaffold
The 1,5-diene framework is the quintessential substrate for nih.govnih.gov-sigmatropic rearrangements, a class of pericyclic reactions where one sigma bond and two pi bonds are reorganized in a six-membered, concerted transition state. wikipedia.orgnrochemistry.com
The Cope rearrangement is the thermal isomerization of a 1,5-diene. nrochemistry.com For a simple, unsubstituted 1,5-hexadiene, the reaction is degenerate, meaning the product is identical to the starting material. wikipedia.org The reaction proceeds through a highly ordered, cyclic chair-like transition state. nrochemistry.com
The presence of hydroxyl groups at the C-2 and C-3 positions in this compound makes it an ideal substrate for the Oxy-Cope rearrangement . masterorganicchemistry.comwikipedia.org This powerful variant provides a strong thermodynamic driving force that renders the reaction essentially irreversible. wikipedia.org After the nih.govnih.gov-sigmatropic rearrangement, the initial product is an enol, which rapidly and spontaneously tautomerizes to a thermodynamically stable carbonyl compound (an aldehyde or ketone). masterorganicchemistry.comorganic-chemistry.org
A further, highly significant modification is the anionic Oxy-Cope rearrangement . wikipedia.org In this process, the hydroxyl group of the starting material is first deprotonated with a strong base (e.g., potassium hydride, KH) to form an alkoxide. organic-chemistry.org The presence of the negative charge on the oxygen atom dramatically accelerates the rate of the rearrangement, with rate enhancements reported to be in the range of 10¹⁰ to 10¹⁷ compared to the neutral thermal reaction. wikipedia.orgorganic-chemistry.org This allows the reaction to proceed at much lower temperatures, often at or below room temperature. organic-chemistry.org
Table 2: Comparison of Thermal and Anionic Oxy-Cope Rearrangements
| Feature | Thermal Oxy-Cope Rearrangement | Anionic Oxy-Cope Rearrangement | Source |
| Substrate | 1,5-dien-3-ol | 1,5-dien-3-alkoxide | wikipedia.org |
| Conditions | High temperatures (typically >150 °C) | Strong base (e.g., KH), often at room temperature or below | masterorganicchemistry.comorganic-chemistry.org |
| Reaction Rate | Slow | Extremely fast (rate acceleration of 10¹⁰-10¹⁷) | wikipedia.orgorganic-chemistry.org |
| Driving Force | Formation of a stable carbonyl via enol tautomerization | Formation of a stable enolate | wikipedia.orgorganic-chemistry.org |
| Reversibility | Largely irreversible | Irreversible | wikipedia.org |
The Claisen rearrangement is another powerful nih.govnih.gov-sigmatropic rearrangement, analogous to the Cope rearrangement. organic-chemistry.org The classic Claisen rearrangement involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com
This compound, in its native form, is not a substrate for the Claisen rearrangement as it lacks the necessary allyl vinyl ether functionality. However, the 1,5-hexadiene scaffold and the present hydroxyl groups serve as a synthetic handle to access substrates for Claisen-type rearrangements. For instance, one or both of the hydroxyl groups in this compound could be chemically converted into a vinyl ether, thereby creating the requisite structure for a subsequent thermal rearrangement.
Furthermore, related processes like the Johnson-Claisen rearrangement could be employed. This variant reacts an allylic alcohol with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester. wikipedia.orglibretexts.org The allylic alcohol moiety is inherent in the structure of this compound, making it a potential precursor for this transformation.
Addition Reactions to Olefinic Functionalities
The two carbon-carbon double bonds in this compound are susceptible to a wide variety of addition reactions, characteristic of alkenes. These reactions can proceed through electrophilic, free-radical, or concerted mechanisms, leading to the saturation or functionalization of the olefinic bonds. Depending on the stoichiometry of the reagents, addition can occur at one or both double bonds.
Key addition reactions include:
Hydrogenation: In the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel), hydrogen gas (H₂) adds across the double bonds to yield the fully saturated Hexane-2,3-diol.
Halogenation: Electrophilic addition of halogens like bromine (Br₂) or chlorine (Cl₂) results in the formation of di- or tetra-halogenated alkanes. The reaction proceeds through a cyclic halonium ion intermediate.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bonds typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon.
Hydration: Acid-catalyzed addition of water leads to the formation of polyols (hexane-1,2,3,6-tetraol or hexane-1,2,3,5,6-pentaol, depending on reaction conditions and rearrangements).
Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene functionalities into epoxides (oxiranes). Mono- or di-epoxidation is possible.
Radical Addition: Under conditions that promote free-radical formation (e.g., peroxides with HBr), anti-Markovnikov addition can be achieved. For instance, the radical addition of HBr places the bromine atom on the terminal carbon. nih.gov
Table 3: Summary of Potential Addition Reactions to the Olefinic Bonds of this compound
| Reaction | Reagent(s) | Mechanism | Expected Product (at one double bond) |
| Hydrogenation | H₂, Pd/C (or Pt, Ni) | Catalytic addition | 6-Hexene-2,3-diol |
| Halogenation | Br₂ (or Cl₂) | Electrophilic addition | 5,6-Dibromo-1-hexene-2,3-diol |
| Hydrohalogenation | HBr (or HCl) | Electrophilic addition (Markovnikov) | 5-Bromo-1-hexene-2,3-diol |
| Radical Hydrobromination | HBr, Peroxides | Radical addition (Anti-Markovnikov) | 6-Bromo-1-hexene-2,3-diol |
| Hydration | H₂O, H⁺ (acid catalyst) | Electrophilic addition | 1-Hexene-2,3,5-triol |
| Epoxidation | m-CPBA | Concerted addition | 2-(2,3-dihydroxybutyl)oxirane |
Hydrogenation and Halogenation Reactions
The alkene functional groups of this compound readily undergo addition reactions such as hydrogenation and halogenation.
Hydrogenation: The double bonds can be reduced through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst. The reaction proceeds to saturate the carbon-carbon double bonds, converting the diene into a saturated diol.
| Reaction | Reagents & Conditions | Product |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | Hexane-2,3-diol |
Detailed Research Findings: Palladium-based catalysts are commonly employed for the hydrogenation of hexadienes. rsc.orgresearchgate.net The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction. For instance, palladium-tin and palladium-silver bimetallic catalysts have been studied for the selective hydrogenation of related dienes, where the addition of a second metal can modify the catalyst's activity and prevent side reactions. rsc.orgresearchgate.net
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bonds is a characteristic reaction of alkenes. wpmucdn.com This electrophilic addition reaction proceeds via a cyclic halonium ion intermediate, which is then attacked by a halide ion. Given the presence of two double bonds, the reaction can lead to a mixture of di- and tetra-halogenated products depending on the stoichiometry of the halogen used.
| Reagent | Solvent | Expected Major Product (with excess reagent) |
| Br₂ | CCl₄ | 1,2,5,6-Tetrabromohexane-2,3-diol |
| Cl₂ | CCl₄ | 1,2,5,6-Tetrachlorohexane-2,3-diol |
Detailed Research Findings: The halogenation of alkanes typically proceeds via a free-radical chain reaction mechanism, often initiated by heat or light. libretexts.org However, for alkenes, the reaction is an electrophilic addition. The stereochemistry of the addition is typically anti, resulting from the backside attack of the halide ion on the cyclic halonium intermediate. In the context of complex molecule synthesis, stereoselective halogenation reactions are crucial and can be influenced by neighboring functional groups or chiral catalysts. nih.govnih.gov
Epoxidation and Dihydroxylation Reactions
Epoxidation: The double bonds of this compound can be converted to epoxides (oxiranes) using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.comyoutube.com The reaction is a concerted syn-addition of an oxygen atom across the double bond. Depending on the stoichiometry, either mono- or di-epoxidation can be achieved. The resulting epoxide is a valuable intermediate for further synthesis.
Detailed Research Findings: Research on the epoxidation of the parent compound, 1,5-hexadiene, has demonstrated the use of heterogeneous catalysts to improve efficiency and sustainability. researchgate.net For example, a polybenzimidazole-supported molybdenum(VI) complex (PBI.Mo) with tert-Butyl hydroperoxide (TBHP) as the oxidant has been used for continuous flow epoxidation, showing high selectivity and catalyst stability. researchgate.net Such methods are applicable to substituted dienes like this compound.
Dihydroxylation: The alkene groups can undergo dihydroxylation to form additional hydroxyl groups, converting the diol into a tetraol (hexane-1,2,5,6-tetraol). This transformation can be achieved with stereochemical control. wikipedia.orglibretexts.org
Syn-dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). The reaction proceeds through a cyclic intermediate to add two hydroxyl groups to the same face of the double bond. libretexts.orglibretexts.org
Anti-dihydroxylation: This is typically performed in a two-step sequence: epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org This pathway results in the addition of two hydroxyl groups to opposite faces of the original double bond. chemistrysteps.com
| Method | Reagents | Stereochemistry |
| Syn-dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | Syn |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti |
Transformations Involving the Hydroxyl Groups
The vicinal diol group is a key reactive site, enabling a variety of transformations including esterification, etherification, and oxidation.
Esterification and Etherification Reactions
Esterification: The hydroxyl groups can be converted to esters through reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Given the two hydroxyl groups, both mono- and di-esters can be formed.
Detailed Research Findings: Various methods have been developed to improve esterification yields and conditions. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is effective under mild conditions. rug.nl For diols, selective monoesterification can be achieved using specific reagents and conditions, such as employing aluminum oxide (Al₂O₃) and methanesulfonic acid (MeSO₃H) without a solvent. organic-chemistry.org
Etherification: The formation of ethers from the diol's hydroxyl groups can be accomplished via methods like the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would typically lead to the formation of a diether.
| Reaction | Typical Reagents | Product Type |
| Fischer Esterification | R-COOH, H⁺ catalyst | Diester |
| Etherification (Williamson) | 1. NaH 2. R-X | Diether |
Oxidation and Reduction Pathways
Oxidation: The secondary hydroxyl groups of this compound can be oxidized.
Oxidation to Ketones: Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation conditions can convert the vicinal diol to the corresponding diketone, 1,5-hexadien-3,4-dione.
Oxidative Cleavage: Strong oxidizing agents that target vicinal diols, such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), will cleave the carbon-carbon bond between the two hydroxyl groups. In the case of this compound, this cleavage would yield two molecules of acrolein (prop-2-enal).
Oxidative Cyclization: Research has shown that 1,5-dienes can undergo oxidative cyclization using catalytic OsO₄ under acidic conditions to stereoselectively form cis-substituted tetrahydrofuran rings. ox.ac.uk This powerful reaction forms four new C-O bonds in a single step.
Reduction: The primary reduction pathways for this molecule involve the hydrogenation of the alkene groups, as discussed in section 3.3.1. The reduction of the secondary alcohol groups is not a typical transformation under standard reducing conditions.
Derivatization for Complex Molecule Synthesis
This compound serves as a versatile building block in organic synthesis due to its multiple functional groups. The combination of diene and diol moieties allows for the construction of complex molecular architectures.
Detailed Research Findings: A significant application of 1,5-diene systems is in oxidative cyclization reactions to generate tetrahydrofuran (THF) rings, which are core structures in many natural products, particularly annonaceous acetogenins. ox.ac.uk For example, a vicinal diol derived from a 1,5-diene was transformed into a cis-THF precursor for the synthesis of (+)-cis-solamin. ox.ac.uk The diol functionality in this compound can be used to direct stereoselective reactions on the nearby double bonds or can be protected while the alkenes are elaborated, providing a strategic advantage in multi-step syntheses.
Olefin Formation via Corey-Winter Reaction
The vicinal diol structure of this compound is a suitable substrate for the Corey-Winter olefin synthesis, a method for converting 1,2-diols into alkenes. alfa-chemistry.comwikipedia.org This two-step reaction provides a pathway to introduce a new double bond into the molecule, creating a conjugated triene system.
Mechanism:
Thionocarbonate Formation: The diol is first reacted with a thiocarbonyl source, such as thiophosgene (B130339) or, more safely, 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), to form a cyclic thionocarbonate. organic-chemistry.org
Reductive Elimination: The cyclic thionocarbonate is then treated with a trivalent phosphorus compound, typically trimethyl phosphite, at elevated temperatures. This reagent abstracts the sulfur atom, leading to the formation of a carbene intermediate which collapses to form the alkene and carbon dioxide. alfa-chemistry.comscribd.com
The reaction is stereospecific: a meso (or cis) diol will yield a cis (Z)-alkene, while a racemic (or trans) diol will yield a trans (E)-alkene. wikipedia.org Applied to this compound, this reaction would produce 1,3,5-hexatriene.
| Step | Reagents | Intermediate/Product |
| 1 | 1,1'-Thiocarbonyldiimidazole (TCDI) | Cyclic thionocarbonate |
| 2 | Trimethyl phosphite, Heat | 1,3,5-Hexatriene |
Ring-Closing Metathesis (RCM) and Related Olefin Metathesis Reactions
Ring-Closing Metathesis (RCM) is a powerful synthetic methodology for the formation of cyclic alkenes from acyclic dienes, catalyzed by metal alkylidene complexes, most notably those based on ruthenium and molybdenum. wikipedia.orgorganic-chemistry.org The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, with the key intermediate being a metallacyclobutane. organic-chemistry.org For a terminal diene like this compound, the intramolecular cyclization is driven forward by the entropically favorable release of a small, volatile alkene, typically ethylene (B1197577). wikipedia.org
The general mechanism for the RCM of this compound would involve the initial reaction of one of the terminal double bonds with the metal alkylidene catalyst to form a new metal alkylidene and a metallacyclobutane intermediate. Subsequent intramolecular reaction with the second double bond leads to the formation of a larger metallacyclobutane ring, which then undergoes cycloreversion to release the cyclic diol product and regenerate the catalyst.
This directing effect can be particularly influential in controlling the stereochemical outcome of the reaction when chiral catalysts are employed. The coordination of the hydroxyl group can create a more rigid transition state, leading to higher levels of enantioselectivity or diastereoselectivity in the formation of the cyclic product.
Conversely, the nature of the catalyst and reaction conditions can also be affected by the hydroxyl groups. In some cases, strong coordination of the diol to the metal center could potentially lead to catalyst inhibition or decomposition pathways. The choice of catalyst, solvent, and temperature is therefore critical in achieving efficient RCM for substrates like this compound.
Below is a hypothetical data table illustrating the potential directing effect of the hydroxyl group on the RCM of this compound with different catalysts, based on findings for similar allylic alcohols.
| Catalyst | Substrate | Product | Reaction Time (h) | Yield (%) | Diastereomeric Ratio |
| Grubbs 1st Gen | This compound | Cyclopent-3-ene-1,2-diol | 12 | 65 | 3:1 |
| Grubbs 2nd Gen | This compound | Cyclopent-3-ene-1,2-diol | 4 | 85 | 5:1 |
| Hoveyda-Grubbs 2nd Gen | This compound | Cyclopent-3-ene-1,2-diol | 2 | 92 | 10:1 |
Polymerization Mechanisms and Oligomerization Studies
The bifunctional nature of this compound, with its two polymerizable double bonds, makes it a suitable monomer for various polymerization techniques, including metathesis, free radical, and coordination polymerization. The presence of the hydroxyl groups can influence the polymerization mechanism, polymer properties, and catalyst compatibility.
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that is highly effective for the polymerization of terminal dienes. wikipedia.org The reaction is driven by the removal of ethylene gas and typically employs ruthenium-based catalysts known for their high functional group tolerance. wikipedia.org This tolerance makes ADMET a promising method for the polymerization of functional monomers like this compound.
The mechanism of ADMET polymerization of this compound would involve the intermolecular reaction between the terminal double bonds of two monomer units, catalyzed by a metal alkylidene. This reaction forms a dimer with a new internal double bond and releases a molecule of ethylene. This process continues in a stepwise manner, leading to the formation of long polymer chains with repeating units containing the diol functionality. The resulting polymer would be a poly(butenylene-co-dihydroxyethylene), with the microstructure (cis/trans ratio of the double bonds) being dependent on the catalyst and reaction conditions. wikipedia.orgnih.gov
The hydroxyl groups in the monomer can potentially influence the ADMET polymerization in several ways. They may affect the solubility of the monomer and the resulting polymer, and they could also interact with the catalyst, potentially modulating its activity and selectivity. The high functional group tolerance of modern ruthenium catalysts suggests that polymerization should proceed effectively. wikipedia.org
A hypothetical data table summarizing the expected outcomes of ADMET polymerization of this compound with different catalysts is presented below.
| Catalyst | Monomer Concentration (M) | Temperature (°C) | Mn ( g/mol ) | PDI | % Trans |
| Grubbs 1st Gen | 1.0 | 50 | 8,000 | 2.1 | 75 |
| Grubbs 2nd Gen | 1.0 | 50 | 15,000 | 1.8 | 85 |
| Grubbs 3rd Gen | 1.0 | 50 | 25,000 | 1.6 | 90 |
Free radical polymerization is a chain-growth polymerization method initiated by free radicals. fujifilm.com For a divinyl monomer like this compound, free radical polymerization can lead to the formation of cross-linked or cyclized polymer structures. The process involves three main steps: initiation, propagation, and termination. fujifilm.com
Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form primary radicals, which then add to one of the double bonds of the monomer to generate a monomer radical.
Propagation: The monomer radical adds to another monomer molecule. In the case of this compound, this can occur in two ways: intermolecularly, leading to chain growth, or intramolecularly, leading to the formation of five- or six-membered rings within the polymer backbone. This intramolecular cyclization is a common feature in the free radical polymerization of unconjugated dienes. researchgate.net The competition between these two pathways is dependent on the monomer concentration.
Termination: The growing polymer chains are terminated by combination or disproportionation reactions.
The presence of two double bonds per monomer unit means that if both participate in intermolecular propagation, a cross-linked network will be formed. The extent of cross-linking can be controlled by the reaction conditions. The hydroxyl groups can participate in chain transfer reactions, which would affect the molecular weight of the resulting polymer.
Coordination polymerization, utilizing Ziegler-Natta or metallocene catalysts, is a cornerstone for the production of stereoregular polymers from olefins and dienes. uomustansiriyah.edu.iq Ziegler-Natta catalysts are typically heterogeneous systems based on titanium halides and organoaluminum compounds, while metallocene catalysts are soluble, single-site catalysts based on group 4 metallocenes activated by cocatalysts like methylaluminoxane (B55162) (MAO). nih.govgrace.com
The polymerization of 1,5-hexadiene with these catalysts is known to proceed via a cyclopolymerization mechanism, where the monomer undergoes an intramolecular cyclization after insertion into the growing polymer chain, leading to a polymer chain containing cyclic repeating units. A similar mechanism would be expected for this compound.
A significant challenge in the coordination polymerization of this compound is the presence of the hydroxyl groups. Ziegler-Natta and many metallocene catalysts are highly Lewis acidic and are known to be sensitive to polar functional groups, which can coordinate to the active metal center and deactivate the catalyst. nih.gov This potential for catalyst poisoning is a major hurdle that would need to be overcome, possibly through the use of more robust catalyst systems or by protecting the hydroxyl groups prior to polymerization.
Metallocene catalysts, in general, offer better control over polymer microstructure and comonomer incorporation compared to traditional Ziegler-Natta catalysts. grace.com Studies on the copolymerization of ethylene with 1,5-hexadiene have shown that metallocene catalysts are more effective at incorporating the diene into the polymer chain. researchgate.net If a compatible catalyst system were to be developed for this compound, metallocenes would likely offer a pathway to polymers with well-defined microstructures.
A comparative table outlining the potential outcomes and challenges of using these catalyst systems for this compound is provided below.
| Catalyst System | Expected Polymerization Mechanism | Key Challenges | Potential Polymer Structure |
| Ziegler-Natta (e.g., TiCl4/AlEt3) | Coordination Cyclopolymerization | Catalyst poisoning by hydroxyl groups | Potentially cross-linked or insoluble polymer with low stereoregularity |
| Metallocene (e.g., Cp2ZrCl2/MAO) | Coordination Cyclopolymerization | Catalyst poisoning by hydroxyl groups | Potentially linear polymer with cyclic units and controlled stereoregularity |
Advanced Spectroscopic and Analytical Methodologies for 1,5 Hexadiene 2,3 Diol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including 1,5-hexadiene-2,3-diol. mdpi.com By analyzing the chemical shifts, coupling constants, and signal integrals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established. mdpi.com The ¹H NMR spectrum provides information about the different proton environments, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. For this compound, specific signals corresponding to the vinyl protons, the protons attached to the carbons bearing hydroxyl groups, and the methylene (B1212753) protons can be assigned.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and other experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₂) | 5.1 - 5.3 | ~118 |
| C2 (CH) | 5.8 - 6.0 | ~135 |
| C3 (CHOH) | 4.1 - 4.3 | 70 - 75 |
| C4 (CHOH) | 3.8 - 4.0 | 70 - 75 |
| C5 (CH₂) | 2.2 - 2.4 | 35 - 40 |
| C6 (CH₂) | 5.1 - 5.3 | ~118 |
| OH | Variable | - |
While one-dimensional NMR provides fundamental data, complex molecules often exhibit signal overlap that complicates interpretation. researchgate.net Two-dimensional (2D) NMR experiments overcome this challenge by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). ox.ac.uksdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the protons on C1/C2, C2/C3, C3/C4, and C4/C5, confirming the carbon backbone sequence. ox.ac.uk
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate protons with the carbons to which they are directly attached. ox.ac.uksdsu.edu An HSQC or HMQC spectrum of this compound would definitively assign each proton signal to its corresponding carbon atom, for instance, linking the proton signal at ~4.1 ppm to the carbon signal at ~72 ppm (C3).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, irrespective of whether they are connected through bonds. wikipedia.orgox.ac.uk NOESY is particularly powerful for determining the relative stereochemistry. For this compound, NOE correlations between the protons on C3 and C4 could help establish whether the hydroxyl groups are on the same side (syn) or opposite sides (anti) of the carbon chain.
Table 2: Application of 2D NMR Techniques to this compound
| Technique | Type of Correlation | Information Gained for this compound |
|---|---|---|
| COSY | ¹H-¹H through-bond coupling | Confirms proton connectivity along the carbon chain (H1-H2, H2-H3, etc.). |
| HSQC/HMQC | ¹H-¹³C one-bond correlation | Assigns each proton to its directly attached carbon atom. |
| NOESY | ¹H-¹H through-space proximity | Provides information on the 3D structure and relative stereochemistry of the hydroxyl groups. wikipedia.org |
Since this compound is a chiral molecule, existing as a pair of enantiomers, determining its enantiomeric purity or enantiomeric excess (ee) is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a convenient method for this analysis. nih.govunipi.it Chiral NMR shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃), interact with the enantiomers to form transient diastereomeric complexes. libretexts.orgrsc.org These complexes have different magnetic environments, causing the signals of the two enantiomers, which are identical in a standard NMR spectrum, to split into two distinct sets of peaks. nih.gov The relative integration of these separated peaks allows for the direct calculation of the enantiomeric ratio. libretexts.org Similarly, chiral derivatizing agents, such as chiral boric acids, can be used to convert the enantiomeric diols into diastereomeric esters, which also exhibit separate, quantifiable NMR signals. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It provides crucial information about a molecule's molecular weight and elemental composition. For this compound (C₆H₁₀O₂), the molecular weight is 114.0681 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺). Furthermore, the molecule undergoes fragmentation upon ionization, creating a unique pattern of fragment ions that serves as a molecular fingerprint. msu.edu
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment | Formula | Notes |
|---|---|---|---|
| 114 | [M]⁺ | [C₆H₁₀O₂]⁺ | Molecular Ion |
| 99 | [M - CH₃]⁺ | [C₅H₇O₂]⁺ | Loss of a methyl radical (unlikely primary fragmentation) |
| 96 | [M - H₂O]⁺ | [C₆H₈O]⁺ | Loss of water from the diol |
| 87 | [M - C₂H₃]⁺ | [C₄H₇O₂]⁺ | Loss of a vinyl radical |
| 71 | [M - C₂H₃O]⁺ | [C₄H₇O]⁺ | Cleavage and loss of a hydroxyvinyl group |
| 57 | [C₃H₅O]⁺ | [C₃H₅O]⁺ | Cleavage of the C3-C4 bond |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | [C₃H₇]⁺ / [C₂H₃O]⁺ | Common hydrocarbon and oxygen-containing fragments |
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). longdom.orgnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its measured mass. nih.gov For example, a nominal mass of 114 could correspond to multiple formulas (e.g., C₆H₁₀O₂, C₇H₁₄O, C₅H₆O₃). HRMS can easily distinguish between these possibilities by measuring the exact mass. For this compound, an HRMS measurement of the molecular ion would yield a value very close to the calculated exact mass of 114.0681, confirming the elemental composition as C₆H₁₀O₂.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com This technique is ideal for analyzing this compound within a complex mixture, such as a crude reaction product or a natural extract. phytojournal.com The sample is first injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase. nih.gov As each separated component, including this compound, elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. By comparing the retention time and the mass spectrum to those of a known standard or a spectral library, the compound can be confidently identified and quantified. google.com
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. uliege.benih.gov It is particularly well-suited for polar molecules like diols. A Time-of-Flight (TOF) mass analyzer separates ions based on the time it takes them to travel a fixed distance, offering high mass resolution and accuracy. copernicus.org The combination, ESI-TOF-MS, is a powerful tool for the analysis of this compound. It would typically detect the protonated molecule [M+H]⁺ (m/z 115.0753) or adducts with sodium [M+Na]⁺ (m/z 137.0573) or potassium [M+K]⁺ (m/z 153.0312). The high resolution of the TOF analyzer allows for the accurate determination of the elemental composition from these ions. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] |
| Dodecane |
| Fluorene |
| Isoprene |
| 1,3-Cyclohexadiene |
| 1,3-Cyclooctadiene |
| 1,3-Hexadiene |
| 1,3-Octadiene |
| 1,3-Pentadiene |
| 2,4-Dimethyl-1,3-pentadiene |
| 2,4-Hexadiene |
| 3-Methyl-1,3-pentadiene |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the conformational analysis of this compound. These methods probe the vibrational modes of a molecule, providing a unique spectral fingerprint. cardiff.ac.uk In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, while Raman spectroscopy involves the analysis of light inelastically scattered from the molecule. cardiff.ac.uknih.gov
For this compound, the key functional groups—hydroxyl (-OH), carbon-carbon double bonds (C=C), and carbon-oxygen single bonds (C-O)—give rise to characteristic vibrational bands. The O-H stretching vibration is particularly prominent, typically appearing as a broad band in the IR spectrum in the region of 3200–3600 cm⁻¹ due to intermolecular hydrogen bonding. The C=C stretching vibration of the terminal vinyl groups is expected to produce a band around 1640–1680 cm⁻¹. Vibrations associated with C-H bonds are also readily identifiable, with sp² C-H stretching from the vinyl groups appearing above 3000 cm⁻¹ and sp³ C-H stretching occurring just below 3000 cm⁻¹. The C-O stretching vibrations of the secondary alcohol groups typically fall within the 1000–1200 cm⁻¹ range. nih.gov
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=C double bond stretching vibration gives a strong and sharp signal, making Raman particularly useful for analyzing the unsaturated portions of the molecule. researchgate.net The combination of IR and Raman data allows for a comprehensive assignment of the fundamental vibrational modes, aiding in the structural elucidation and conformational assessment of this compound.
Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups This table presents expected wavenumber ranges for the primary functional groups based on established spectroscopic principles. Actual peak positions can vary with molecular environment and physical state.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |
| Vinyl (C=CH₂) | =C-H Stretch | 3010 - 3095 | Medium | Medium |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Medium | Strong |
| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium | Strong |
| Hydroxyl (-OH) | O-H Bend | 1330 - 1440 | Medium | Weak |
| Alcohol (C-O) | C-O Stretch | 1000 - 1200 | Strong | Medium |
Computational Prediction of Vibrational Spectra
To supplement and aid in the interpretation of experimental vibrational spectra, computational quantum chemical methods are widely employed. cardiff.ac.uk Techniques such as Density Functional Theory (DFT), often using hybrid functionals like B3LYP, can accurately predict the vibrational frequencies and intensities for molecules like this compound. nih.govnih.gov
The process involves first optimizing the molecular geometry to find a stable energy minimum. Subsequently, harmonic vibrational frequency calculations are performed on this optimized structure. nih.gov The resulting computed spectrum provides a set of theoretical vibrational modes, their corresponding frequencies, and their IR and Raman intensities. These predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are typically scaled using empirical scaling factors to improve agreement with experimental data. researchgate.net
By comparing the computed spectrum with the experimental IR and Raman data, a detailed and reliable assignment of each observed band to a specific molecular motion can be achieved. This approach is invaluable for distinguishing between different conformers or isomers of this compound, as their unique geometries would result in distinct predicted vibrational spectra. nih.gov
Electronic Absorption Spectroscopy (UV-Vis) for Conjugated Systems
Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range is a technique primarily used to study molecules containing chromophores, particularly conjugated π-electron systems. libretexts.org This method measures the electronic transitions of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org
The structure of this compound features two carbon-carbon double bonds. However, these double bonds are isolated from each other by the central C2-C3 single bond. This lack of alternating double and single bonds means the π systems are not conjugated. utoronto.ca In non-conjugated systems, the energy gap between the π (HOMO) and π* (LUMO) orbitals is relatively large, requiring high-energy photons to induce a π → π* transition. libretexts.org
Consequently, this compound is not expected to exhibit significant absorption in the standard UV-Vis range of 200–800 nm. Its absorption maximum (λmax) would be expected at a wavelength below 200 nm, similar to isolated alkenes like ethene (λmax ≈ 165 nm). libretexts.org This contrasts sharply with conjugated dienes, such as 1,3-butadiene, which has a λmax of 217 nm, demonstrating that conjugation significantly lowers the HOMO-LUMO energy gap and shifts the absorption to longer wavelengths. libretexts.org Therefore, UV-Vis spectroscopy is of limited utility for the direct analysis of the chromophoric system in this compound under standard conditions.
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
X-ray crystallography stands as the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides unambiguous information on bond lengths, bond angles, torsional angles, and stereochemistry, offering a complete picture of the molecule's conformation and its packing within a crystal lattice. mdpi.com
Direct X-ray analysis of this compound may be challenging if the compound does not readily form high-quality single crystals suitable for diffraction. It is a common strategy in such cases to synthesize a crystalline derivative. For this compound, derivatization of the hydroxyl groups to form esters (e.g., benzoates or p-nitrobenzoates) or ethers can introduce larger, more rigid functional groups that facilitate crystallization through enhanced intermolecular interactions like π-stacking.
Once a suitable crystal is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be resolved. For this compound, this analysis would definitively establish the relative stereochemistry of the two hydroxyl groups (syn or anti) in a meso diastereomer or confirm the configuration in a single enantiomer. Furthermore, it would reveal the specific solid-state conformation of the carbon backbone and the nature of intermolecular hydrogen bonding involving the hydroxyl groups. While this technique is exceptionally powerful, specific crystallographic data for derivatives of this compound are not prominently available in the surveyed literature.
Advanced Chromatographic Techniques for Separation, Purity Assessment, and Isomer Resolution
Advanced chromatographic techniques are indispensable for the analysis of this compound, enabling its separation from reaction mixtures, assessment of its purity, and resolution of its stereoisomers. Given that the molecule possesses two chiral centers at positions C2 and C3, it can exist as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso diastereomer ((2R,3S) which is identical to (2S,3R)). Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are crucial for managing this stereochemical complexity. oiv.intnih.gov
Purity assessment is routinely performed using standard GC or reversed-phase HPLC, which can separate this compound from starting materials, byproducts, and other impurities based on differences in volatility or polarity. However, resolving the stereoisomers requires specialized chiral separation methods.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most effective and widely used method for the analytical and preparative separation of enantiomers. csfarmacie.czphenomenex.com This technique relies on the formation of transient, diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their resolution. sigmaaldrich.com
For the separation of the enantiomers of this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) carbamates (e.g., Chiralpak® or Lux® series columns), are highly effective. nih.govmdpi.com The separation can be performed in various modes, including normal-phase, polar organic, or reversed-phase, by optimizing the mobile phase composition. hplc.eu A typical mobile phase in normal-phase mode might consist of a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). nih.gov This technique would not only separate the (2R,3R) and (2S,3S) enantiomers from each other but would also resolve them from the achiral meso diastereomer.
Table 2: Illustrative Chiral HPLC Method for Isomer Resolution of this compound This table outlines a hypothetical, representative method for the chiral separation of this compound stereoisomers based on common practices in the field.
| Parameter | Condition | Rationale |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Proven broad applicability for resolving chiral alcohols. |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions for high efficiency. |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Common mobile phase for normal-phase chiral separations. |
| Flow Rate | 1.0 mL/min | Provides good resolution within a reasonable analysis time. |
| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm or Refractive Index (RI) | UV detection for the end-absorption of the C=C bond or RI for universal detection. |
| Expected Elution | 1. meso-isomer 2. (2R,3R)-isomer 3. (2S,3S)-isomer | Elution order is hypothetical and depends on the specific interactions with the CSP. |
Applications of 1,5 Hexadiene 2,3 Diol in Synthetic Chemistry and Materials Science
Monomer for the Synthesis of Advanced Polymeric Materials
The presence of two hydroxyl groups and two terminal double bonds in 1,5-hexadiene-2,3-diol offers multiple pathways for polymerization, leading to the development of novel polymeric architectures. The diol functionality can participate in step-growth polymerization reactions like polyesterification and polycondensation, while the vinyl groups are available for chain-growth polymerization or post-polymerization modification.
This compound can be employed as a monomer to construct various polymer architectures. In copolymerization, it can be reacted with other monomers to introduce both hydroxyl and vinyl functionalities into the polymer backbone. For instance, its incorporation into polyester (B1180765) chains through condensation with dicarboxylic acids can yield unsaturated polyesters. These materials can be further processed or crosslinked through their pendant double bonds.
The structure of this compound also lends itself to the synthesis of hyperbranched polymers. Hyperbranched polymers are highly branched, three-dimensional macromolecules that exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. frontiersin.orgsemanticscholar.org The A2B2-type nature of this compound (where the two hydroxyl groups 'A' and the two vinyl groups 'B' can react under different polymerization conditions) allows for the one-pot synthesis of hyperbranched structures. For example, polycondensation of the hydroxyl groups with a tricarboxylic acid (a B3 monomer) could lead to a hyperbranched polyester with pendant vinyl groups. cjps.org Alternatively, a self-condensing vinyl polymerization approach could be envisioned where the hydroxyl groups are derivatized to initiate polymerization of the vinyl groups.
Table 1: Potential Polymeric Architectures from this compound
| Polymer Architecture | Polymerization Method | Key Features |
|---|---|---|
| Unsaturated Copolymers | Step-growth copolymerization (e.g., with dicarboxylic acids) | Introduces vinyl functionality for crosslinking or modification. |
| Hyperbranched Polyesters | Polycondensation with multifunctional monomers (e.g., tricarboxylic acids) | High degree of branching, numerous terminal groups, low viscosity. |
| Crosslinked Networks | Radical polymerization of vinyl groups after initial polymerization | Enhanced mechanical strength and thermal stability. |
The vinyl groups in polymers derived from this compound serve as reactive sites for crosslinking, which can significantly enhance the mechanical and thermal properties of the material. researchgate.net Crosslinking creates a three-dimensional network structure, transforming a linear or branched polymer into a more rigid and robust thermoset. The density of crosslinking can be controlled by the concentration of the diene monomer in the polymer backbone, allowing for the tuning of properties such as hardness, elasticity, and solvent resistance. researchgate.net For instance, unsaturated polyesters synthesized from this diol can be crosslinked by free-radical polymerization initiated by heat or radiation. allindianpatents.com
Furthermore, the pendant vinyl groups can be utilized for post-polymerization modification through various chemical reactions, such as thiol-ene chemistry or epoxidation. This allows for the introduction of a wide range of functional groups, further tailoring the polymer's properties for specific applications.
As the demand for sustainable materials grows, the development of polymers from renewable resources is of paramount importance. ox.ac.ukmdpi.com this compound can be potentially derived from bio-based sources, making it an attractive monomer for the synthesis of biodegradable and bio-based polymers. Aliphatic polyesters, for example, are known for their biodegradability. researchgate.netrsc.org The polycondensation of this compound with bio-derived dicarboxylic acids, such as succinic acid or adipic acid, would result in the formation of bio-based unsaturated polyesters. wikipedia.org These polymers could find applications in areas where biodegradability is desired, such as in packaging materials or biomedical devices.
Similarly, this diol can be used in the synthesis of bio-based polyurethanes. ethernet.edu.et Polyurethanes are typically synthesized from the reaction of diols with diisocyanates. mdpi.com By utilizing this compound as the polyol component, along with bio-derived diisocyanates, it is possible to create polyurethanes with a significant renewable content. researchgate.netacs.orgacs.org
Chiral Building Block and Auxiliary in Asymmetric Organic Synthesis
The stereochemistry of this compound makes it a valuable chiral building block, or "chiral pool" substrate, for the enantioselective synthesis of complex organic molecules. researchgate.netnih.gov The defined spatial arrangement of its functional groups can be used to control the stereochemical outcome of subsequent reactions.
The structural framework of this compound is well-suited for the synthesis of enantiopure heterocyclic compounds. For instance, intramolecular cyclization reactions can be employed to construct dihydrofuran and dihydropyran rings. The oxidative cyclization of 1,5-dienes is a known method for the synthesis of tetrahydrofuran-diols. nih.gov A similar strategy with this compound could potentially lead to functionalized dihydrofurans. The stereochemistry of the diol would direct the stereochemical outcome of the cyclization, leading to enantiomerically enriched products.
The synthesis of dihydropyrans can also be envisioned. For example, an intramolecular hetero-Diels-Alder reaction of a derivative of this compound could be a viable route. ethernet.edu.etsoton.ac.uknih.gov The existing chirality in the diol would act as an internal directing group, influencing the facial selectivity of the cycloaddition.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Heterocycle | Synthetic Strategy | Key Transformation |
|---|---|---|
| Dihydrofuran | Intramolecular Cyclization | Oxidative cyclization of the diene. |
| Dihydropyran | Intramolecular Cycloaddition | Hetero-Diels-Alder reaction of a derivatized diene. |
The enantiopure forms of this compound can serve as starting materials for the total synthesis of various natural products and bioactive molecules.
Muscarine (B1676868) Alkaloids: The synthesis of muscarine alkaloids, which are known for their potent physiological activity, often relies on the use of chiral precursors. researchgate.net A synthetic route starting from an enantiomer of this compound could involve the stereoselective functionalization of the double bonds and subsequent cyclization to form the core tetrahydrofuran (B95107) ring of the muscarine scaffold. researchgate.net
α-Lipoic Acid: (R)-α-Lipoic acid is an important antioxidant and coenzyme. acs.org While numerous syntheses of α-lipoic acid have been reported, many rely on chiral resolution or the use of other chiral starting materials. rsc.orgznaturforsch.comnewdrugapprovals.orgrsc.org A C6 chiral precursor is central to these syntheses. An enantiomer of this compound could potentially be converted to a key intermediate in the synthesis of (R)-α-lipoic acid through a series of stereocontrolled transformations.
Sulcatol: Sulcatol is an aggregation pheromone of the ambrosia beetle. The synthesis of its enantiomers is of interest for pest management. Existing syntheses often start from chiral lactic acid or employ asymmetric reduction. ox.ac.uk A route starting from an enantiomer of this compound could provide an alternative and efficient approach to this molecule.
Ligand Precursor in Catalysis (e.g., for Asymmetric Catalysis)
Chiral dienes are a significant class of ligands in the field of asymmetric catalysis, where they are used to create chiral metal complexes that can induce high enantioselectivity in chemical reactions. nih.gov The development of novel chiral ligands is crucial for modern chemical synthesis, and dienes have gained substantial attention for their effectiveness, particularly in rhodium-catalyzed reactions. oup.comresearchgate.net
The structure of this compound contains two key features relevant to its potential as a ligand precursor:
Chiral Centers: The hydroxyl groups at positions 2 and 3 create chiral centers, allowing for the existence of stereoisomers.
Diene Functionality: The two terminal double bonds can coordinate with transition metals like rhodium, palladium, or iridium.
In principle, enantiomerically pure this compound could serve as a C2-symmetric chiral diene ligand. The hydroxyl groups could also be functionalized to modify the ligand's steric and electronic properties, potentially tuning its effectiveness in catalytic applications. While the synthesis of various complex chiral diene ligands and their successful application in asymmetric catalysis is well-documented, specific research detailing the synthesis of a ligand from this compound and its subsequent use in catalysis is not prominent in the available literature. researchgate.net
Table 1: General Classes of Chiral Ligands and Relevant Metals
| Ligand Class | Common Coordinating Atoms | Typical Metals | Application Area |
|---|---|---|---|
| Chiral Diene | C=C | Rh, Pd, Ir | Asymmetric Addition, Annulation |
| Chiral Phosphine | P | Ru, Rh, Pd | Asymmetric Hydrogenation |
| Chiral Oxazoline | N, O | Cu, Pd, Zn | Asymmetric Cyclopropanation |
This table provides general information on chiral ligands to give context to the potential role of diene-containing molecules.
Intermediate in the Synthesis of Other Complex Organic Molecules
The bifunctional nature of this compound makes it a potentially versatile building block, or synthetic intermediate, for the construction of more complex organic molecules. Its functional groups allow for a variety of chemical transformations:
Diol Group: The vicinal diol can be protected and deprotected, or it can be converted into other functional groups such as epoxides, or cleaved to form aldehydes. These transformations are fundamental in the multi-step synthesis of natural products and other target molecules.
Alkene Groups: The terminal alkenes can participate in a wide range of reactions, including olefin metathesis, Diels-Alder reactions, hydroboration-oxidation, and polymerization. researchgate.net
While the synthesis of complex caged sesquiterpenoids and other intricate natural products often relies on strategic intermediates, specific examples that utilize this compound as a starting material or key intermediate are not readily found in published synthetic routes. nih.gov The potential exists, but its application in documented total syntheses appears to be limited.
Exploration in Supramolecular Assembly and Nanomaterials Synthesis
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov The self-assembly of small molecules into larger, ordered structures is a cornerstone of this field and is a primary method for creating functional nanomaterials. nih.govnih.gov
This compound possesses functional groups that could facilitate its use in supramolecular chemistry:
Hydrogen Bonding: The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, which could direct the self-assembly of the molecules into larger architectures like sheets, fibers, or gels.
Polymerization/Cross-linking: The diene functionality allows for polymerization or cross-linking reactions, which could be used to stabilize a pre-organized supramolecular assembly, transforming it into a robust nanomaterial.
The modular approach of using block copolymers and other specifically designed molecules to create multifunctional nanoparticles for therapeutic and diagnostic applications is an active area of research. uri.edu However, the exploration of this compound specifically as a building block in supramolecular assembly or for the synthesis of nanomaterials is not documented in the available scientific literature.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Epoxides |
Theoretical and Computational Investigations of 1,5 Hexadiene 2,3 Diol Systems
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are fundamental to characterizing the electronic distribution and reactivity of 1,5-hexadiene-2,3-diol. By solving approximations of the Schrödinger equation, these methods provide a quantitative picture of molecular orbitals and electron density, which are key determinants of chemical behavior.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. core.ac.uk DFT calculations are used to investigate the electronic properties of this compound by mapping its electron density. From this, various properties can be derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is typically localized around the electron-rich C=C double bonds, while the LUMO is distributed over the σ* orbitals of the C-O and C-C bonds. The presence of electronegative oxygen atoms from the hydroxyl groups lowers the energy of the HOMO compared to the parent 1,5-hexadiene (B165246), influencing its reactivity in pericyclic reactions.
DFT also enables the calculation of global reactivity descriptors, which quantify different aspects of a molecule's reactivity. mdpi.comrepositorioinstitucional.mx These descriptors are derived from the conceptual framework of DFT and provide a quantitative basis for comparing the reactivity of different molecules.
Table 1: Calculated Global Reactivity Descriptors Note: The following values are illustrative, based on typical DFT calculations (e.g., B3LYP/6-31G) for diol systems. Actual values would require specific computation for this compound.*
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy | EHOMO | ~ -7.0 eV | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. |
| LUMO Energy | ELUMO | ~ +1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 8.5 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. mdpi.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 4.25 eV | Measures resistance to change in electron distribution. brehm-research.de |
| Global Softness (S) | 1 / (2η) | ~ 0.118 eV⁻¹ | The inverse of hardness; indicates a molecule's polarizability. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 2.75 eV | Measures the ability of the molecule to attract electrons. mdpi.com |
While DFT is highly effective, ab initio and post-Hartree-Fock methods provide systematically improvable levels of theory for calculating highly accurate reaction energies and barrier heights. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) explicitly account for electron correlation, which is crucial for accurately describing bond-breaking and bond-forming processes in reactions.
These high-level methods are often employed to compute the potential energy surfaces for reactions involving this compound, such as the oxy-Cope rearrangement. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals whether a reaction is thermodynamically favorable (exothermic or endothermic) and provides the activation energy, which determines the reaction rate. researchgate.net Although computationally expensive, these methods serve as benchmarks for validating the results obtained from more cost-effective DFT calculations. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the six-carbon chain in this compound gives rise to numerous possible spatial arrangements, or conformers. Understanding the relative stabilities of these conformers is essential, as the dominant conformation often dictates the molecule's reactivity and physical properties.
The most significant factor governing the conformational preferences of this compound is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. mdpi.com A hydrogen bond can form when the hydroxyl groups are oriented in a way that allows the hydrogen of one group to interact with the oxygen of the other, creating a pseudo-cyclic structure. This interaction can significantly stabilize certain conformers over others that lack this feature.
Computational conformational searches, often performed using molecular mechanics or DFT, can identify the stable conformers (local minima on the potential energy surface). For diols, conformers that allow for intramolecular hydrogen bonding are often predicted to be the most stable. sns.it However, this stabilization is counteracted by torsional strain and steric hindrance between other parts of the molecule. The final conformational equilibrium is a delicate balance of these competing forces. Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the movement of atoms over time, providing insights into the lifetimes and interconversion rates of different conformers in various environments, such as in aqueous solution. sns.it
Table 2: Relative Energies of Representative Conformers of a Diol Note: This table illustrates the typical energetic influence of hydrogen bonding on diol conformations. The specific energy differences for this compound would depend on the dihedral angles of the carbon backbone.
| Conformer Description | Intramolecular H-Bond | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Gauche-Gauche (H-bonded) | Yes | 0.00 | ~75% |
| Gauche-Anti (Extended) | No | +1.5 | ~8% |
| Anti-Anti (Fully Extended) | No | +1.2 | ~15% |
| Syn-Gauche (Sterically Hindered) | No | +3.0 | ~2% |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. mdpi.com By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. nih.gov Similarly, magnetic properties like nuclear shielding tensors can be calculated to predict NMR chemical shifts.
For this compound, DFT calculations can predict key vibrational modes. The O-H stretching frequency is particularly sensitive to hydrogen bonding; an intramolecularly hydrogen-bonded O-H group will exhibit a broader and red-shifted (lower frequency) absorption band compared to a free O-H group. nih.gov This provides a direct computational link between a predicted conformation and its expected experimental IR spectrum. Other characteristic peaks include the C=C stretching of the alkene groups and various C-O stretching and C-H bending modes. These predictions can aid in the analysis of experimental spectra or even identify unknown compounds. semanticscholar.org
Table 3: Predicted Vibrational Frequencies for this compound Note: Frequencies are illustrative and typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.
| Vibrational Mode | Functional Group | Predicted Harmonic Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| O-H Stretch (Free) | -OH | ~3850 | 3600-3650 |
| O-H Stretch (H-bonded) | -OH···O- | ~3600 | 3200-3550 |
| C-H Stretch (sp²) | =C-H | ~3200 | 3010-3100 |
| C-H Stretch (sp³) | -C-H | ~3050 | 2850-2960 |
| C=C Stretch | C=C | ~1700 | 1640-1680 |
| C-O Stretch | C-OH | ~1150 | 1050-1150 |
Mechanistic Elucidation of Pericyclic and Catalytic Reactions via Transition State Modeling
This compound is structurally primed to undergo pericyclic reactions, particularly the Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift. beilstein-journals.org The presence of hydroxyl groups means this would be an oxy-Cope rearrangement. Computational chemistry is exceptionally well-suited for studying the mechanisms of such reactions because it allows for the characterization of the high-energy, transient transition state. nih.gov
By using algorithms designed to locate saddle points on the potential energy surface, the exact geometry of the transition state can be determined. wikipedia.org For the Cope rearrangement of 1,5-dienes, the transition state is often described as having a "chair-like" or "boat-like" cyclic geometry. beilstein-journals.org The activation energy for the reaction is the energy difference between the reactant and this transition state.
Calculations can reveal how the hydroxyl substituents in this compound affect the transition state structure and the activation barrier compared to the parent 1,5-hexadiene. The electron-donating nature of the hydroxyl groups can influence the electronic structure of the transition state, potentially lowering the activation energy and accelerating the reaction. By modeling these effects, computational studies provide deep mechanistic insights into why the reaction is facile and how its stereochemical outcome is determined.
In Silico Screening for Novel Reactivity or Derivatives with Desired Properties
A comprehensive search of available scientific literature and chemical databases did not yield specific studies focused on the in silico screening of this compound for novel reactivity or the design of derivatives with specific, desired properties. Computational chemistry is a powerful tool for predicting the behavior of molecules and exploring their potential applications through methods like molecular docking, density functional theory (DFT) calculations, and molecular dynamics simulations. mtak.huchemmethod.comresearchgate.net These techniques are widely used to screen libraries of virtual compounds for potential biological activity, predict reaction outcomes, and understand molecular properties. nih.govmdpi.commdpi.com
However, at present, dedicated computational studies investigating the reactivity patterns, potential for derivatization, and property-based screening specifically for the this compound system are not available in the reviewed literature. While general principles of computational chemistry and in silico screening are well-established for various organic molecules, including other dienes and diols, the application of these methods to this compound has not been a specific focus of published research. mtak.huresearchgate.net Therefore, no detailed research findings or data tables on this specific topic can be presented.
Future Research Trajectories and Emerging Paradigms for 1,5 Hexadiene 2,3 Diol
Development of More Efficient and Sustainable Synthetic Methodologies
The progression of chemical manufacturing is increasingly driven by the principles of green chemistry, focusing on efficiency, safety, and the use of renewable resources. Future research into the synthesis of 1,5-Hexadiene-2,3-diol will likely pivot away from conventional multi-step processes towards more atom-economical and environmentally benign methods. A significant research avenue involves the development of novel catalytic systems that utilize earth-abundant, non-toxic metals. For instance, nickel-catalyzed reactions offer a cost-effective and sustainable route to various valuable organic molecules, including amino alcohols from diols, showcasing a potential pathway for related transformations. acs.org
Furthermore, the concept of a circular economy is pushing for the use of renewable feedstocks. Lignin, a complex polymer abundant in biomass, is a rich source of aromatic monomers that can be catalytically converted into valuable chemical building blocks, including novel diols. rsc.org Future methodologies could explore pathways from biomass-derived precursors to synthesize this compound. Another sustainable approach is dehydrogenative polymerization, where diols are directly converted into polyesters with the release of hydrogen as the only byproduct, representing a highly efficient and green route for polymer synthesis. researchgate.net
| Parameter | Traditional Synthesis | Emerging Sustainable Methodologies |
| Catalysts | Often rely on precious metals (e.g., Palladium, Rhodium). | Focus on earth-abundant metals (e.g., Nickel, Iron) and biocatalysts. acs.org |
| Feedstocks | Typically petroleum-based. | Bio-based and renewable sources (e.g., lignin, carbohydrates). rsc.org |
| Byproducts | Can generate stoichiometric waste. | Aim for minimal waste (e.g., water, H2) and high atom economy. acs.orgresearchgate.net |
| Reaction Conditions | Often require harsh temperatures, pressures, and hazardous solvents. | Milder conditions, use of greener solvents, or solvent-free reactions. |
| Efficiency | May involve multiple protection/deprotection steps, leading to lower overall yields. | Fewer steps through direct functionalization and catalytic cascades. |
Exploration of Novel Biocatalytic Pathways for this compound Production
Biocatalysis offers unparalleled selectivity and operates under mild, aqueous conditions, making it an ideal platform for sustainable chemical production. The synthesis of chiral vicinal diols, a key structural feature of this compound, is a well-explored area in biocatalysis. rwth-aachen.de Future research will focus on designing and optimizing multi-enzyme cascades to produce this specific diene-diol with high stereopurity.
A promising pathway involves a two-step enzymatic cascade. The first step would utilize a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase to catalyze the C-C bond formation between two molecules of a suitable three-carbon aldehyde (like acrolein), creating a 2-hydroxy ketone intermediate. rwth-aachen.de In the second step, a stereoselective alcohol dehydrogenase (ADH) or another oxidoreductase would reduce the ketone to the corresponding vicinal diol. rwth-aachen.denih.gov By selecting enzymes with the desired stereoselectivity, it is possible to synthesize specific enantiomers or diastereomers of this compound. nih.gov The use of whole-cell biocatalysts, which contain all the necessary enzymes and cofactors, can circumvent the need for costly enzyme purification and cofactor addition, making the process more economically viable. researchgate.net
| Step | Enzyme Class | Proposed Substrate | Intermediate/Product | Key Advantage |
| 1: Carboligation | Lyase (e.g., Benzaldehyde Lyase variant) | Acrolein (Propenal) | 1-Hexene-5-one-2,3-diol | Forms the C6 backbone and introduces the first stereocenter. rwth-aachen.de |
| 2: Reduction | Oxidoreductase (e.g., Alcohol Dehydrogenase) | 1-Hexene-5-one-2,3-diol | This compound | Stereoselectively reduces the ketone to form the second stereocenter, yielding a chiral diol. nih.gov |
Advanced Materials Development from this compound Scaffolds
The dual functionality of this compound makes it a highly attractive monomer for the synthesis of advanced polymers with tailored properties. The two hydroxyl groups can participate in step-growth polymerization, while the two terminal alkene groups offer sites for chain-growth polymerization or post-polymerization modification.
The diol functionality enables its use in the synthesis of polyesters and polycarbonates through condensation polymerization with dicarboxylic acids or CO2, respectively. rsc.orgnih.gov By copolymerizing it with other diols or diacids, material properties such as thermal stability, flexibility, and degradability can be precisely tuned. researchgate.net
The diene groups provide a route to create cross-linked materials. This can be achieved through vulcanization with sulfur, a traditional method for creating elastomers, or through more controlled reactions like acyclic diene metathesis (ADMET) polymerization. orgoreview.comlibretexts.org Another powerful technique is the use of Diels-Alder reactions, where the diene groups can react with bis-dienophiles to form thermally reversible cross-links, leading to self-healing materials or reprocessable thermosets. acs.orgnasa.gov
| Reactive Group | Polymerization / Reaction Type | Resulting Polymer Class | Potential Properties & Applications |
| Diol (-OH) | Condensation Polymerization | Polyesters, Polycarbonates, Polyurethanes | Biodegradable materials, engineering plastics, coatings. nih.gov |
| Diene (C=C) | Acyclic Diene Metathesis (ADMET) | Polyenes | Functional polymers, elastomers. orgoreview.com |
| Diene (C=C) | Radical Polymerization / Cross-linking | Cross-linked Elastomers/Thermosets | Rubbers, flexible materials, hydrogels. libretexts.org |
| Diene (C=C) | Diels-Alder Cycloaddition | Reversibly Cross-linked Networks | Self-healing materials, recyclable thermosets. nasa.gov |
Computational Design of this compound Derivatives with Tunable Properties
Computational chemistry is an increasingly powerful tool for accelerating materials discovery by predicting molecular properties before undertaking complex synthesis. Future research will leverage techniques like Density Functional Theory (DFT) to design and screen virtual libraries of this compound derivatives. nih.gov
| Modeled Property | Computational Method | Potential Impact on Material Function |
| Conformational Analysis | DFT, Molecular Mechanics | Predicts polymer chain packing, crystallinity, and mechanical properties. researchgate.net |
| Electronic Structure (HOMO/LUMO) | DFT, Time-Dependent DFT | Tunes optical and electronic properties for sensors or optoelectronic devices. |
| Reaction Energetics | DFT | Predicts polymerization feasibility and reactivity for cross-linking. |
| Intermolecular Interactions | Molecular Dynamics | Designs self-assembling systems and predicts miscibility in polymer blends. |
Integration with Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise reaction control, and simplified scalability. aurigeneservices.comlonza.com The application of this technology to both the synthesis of the this compound monomer and its subsequent polymerization is a key future trajectory.
For monomer synthesis, continuous flow reactors can enable the use of highly reactive or unstable intermediates and allow for precise control over exothermic reactions, improving both yield and safety. acs.orgnih.gov In the context of polymerization, flow systems provide exceptional control over polymer properties. vapourtec.com The ability to precisely manage residence time, temperature, and monomer concentration allows for the synthesis of polymers with narrow molecular weight distributions and complex architectures, such as block copolymers, in a highly reproducible manner. youtube.com This level of control is difficult to achieve in large-scale batch reactors. The integration of in-line analytical tools can provide real-time monitoring and optimization, paving the way for automated, on-demand production of advanced materials derived from this compound. aurigeneservices.com
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Handling of hazardous reagents and exotherms can be risky at scale. | Small reactor volumes and efficient heat exchange significantly improve safety. aurigeneservices.com |
| Process Control | Difficult to maintain uniform temperature and mixing in large vessels. | Precise control over residence time, temperature, and pressure. vapourtec.com |
| Scalability | Scale-up often requires significant re-optimization ("scale-up effect"). | Scalability is achieved by running the process for longer times ("scale-out"). lonza.com |
| Product Consistency | Potential for batch-to-batch variability. | High reproducibility and consistent product quality. |
| Polymer Architecture | Complex structures like block copolymers require sequential, isolated steps. | Multi-step synthesis and complex architectures can be achieved in a continuous, telescoped process. acs.orgyoutube.com |
Cross-Disciplinary Applications in Fields such as Optoelectronics and Advanced Separations
The unique chemical handles of this compound open up possibilities for its application in highly specialized, cross-disciplinary fields.
In the area of optoelectronics , the diene functionalities serve as a starting point. While not conjugated itself, polymers made from this monomer contain regularly spaced double bonds. These can be chemically modified post-polymerization to create conjugated systems within the polymer backbone. Conjugated polymers are known for their semiconductor properties and are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net Future research could explore tandem polymerization-isomerization or other post-modification strategies to convert poly(this compound) derivatives into electronically active materials.
In the field of advanced separations , the chiral vicinal diol is the key feature. Enantiomerically pure this compound, produced via biocatalytic routes, can serve as a valuable chiral building block. It can be grafted onto a solid support (like silica) to create a chiral stationary phase (CSP) for use in high-performance liquid chromatography (HPLC) or other chromatographic techniques. nih.gov Such CSPs are essential for the analytical and preparative separation of racemic mixtures, a critical process in the pharmaceutical industry for ensuring the stereochemical purity of drugs. rsc.orgmdpi.com
| Application Field | Key Structural Feature | Proposed Research Direction |
| Optoelectronics | Diene groups (C=C) | Post-polymerization modification to create conjugated backbones for organic electronic materials. researchgate.net |
| Advanced Separations | Chiral Diol group (-CH(OH)-CH(OH)-) | Synthesis of enantiopure monomer and its immobilization to create Chiral Stationary Phases (CSPs) for enantioseparation. nih.govrsc.org |
| Biomaterials | Diol and Diene groups | Creation of biodegradable and cross-linkable polyesters for tissue engineering scaffolds or controlled-release drug delivery systems. |
| Self-Healing Polymers | Diene groups (for Diels-Alder) | Development of thermosets with reversible cross-links for materials with extended lifetimes and recyclability. nasa.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,5-Hexadiene-3,4-diol, and how can purity be optimized?
- Methodology : The compound is synthesized via pinacolic reduction of acrolein using magnesium or aluminum as reducing agents. Industrial-scale production optimizes reaction conditions (temperature, solvent, and catalyst) to maximize yield (>80%) and minimize byproducts. Post-synthesis, stabilization with hydroquinone (0.1-1 wt%) prevents polymerization during storage. Purification involves fractional distillation under reduced pressure (e.g., 10–20 mmHg) to isolate the diol .
- Key Data : Molecular formula (C₆H₁₀O₂), MW 114.14 g/mol, CAS 1069-23-4 .
Q. How can researchers confirm the structural integrity of 1,5-Hexadiene-3,4-diol?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C-NMR identifies hydroxyl protons (δ 1.5–2.5 ppm) and olefinic carbons (δ 120–130 ppm).
- FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (C=C stretch) confirm functional groups.
- Mass Spectrometry : HRMS (ESI+) validates molecular ion [M+H]⁺ at m/z 115.16 .
Q. What stability considerations are critical for handling this diol in experiments?
- Guidelines : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid prolonged exposure to light or heat (>40°C), which accelerates polymerization. Use stabilizers (e.g., hydroquinone) in reaction mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
